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molecular formula C6H12O3 B2838775 3-Methoxypropyl acetate CAS No. 41448-83-3; 84540-57-8

3-Methoxypropyl acetate

Cat. No. B2838775
M. Wt: 132.159
InChI Key: CCTFMNIEFHGTDU-UHFFFAOYSA-N
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Patent
US04780565

Procedure details

A process according to claim 1 wherein propylene oxide is reacted with either methyl acetate to produce methoxypropylacetate or with ethyl acetate to produce ethoxypropylacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:4][CH:2]1[CH3:3].[C:5]([O:8][CH3:9])(=[O:7])[CH3:6]>>[CH3:1][O:4][CH2:2][CH2:3][CH2:9][O:8][C:5](=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCCCOC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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